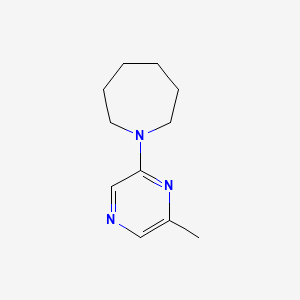

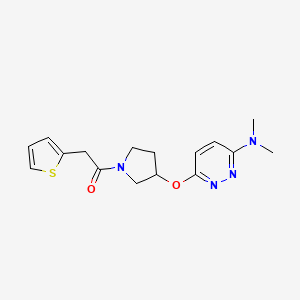

1-(6-Methylpyrazin-2-yl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Methylpyrazin-2-yl)azepane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a stepwise conjugation of biologically active A-azepanobetulin and A-azepanouvaol with succinic anhydride and propargylamine, followed by a copper-catalyzed Mannich reaction, afforded new hybrid compounds containing an N-methylpiperazine fragment .Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized as a starting material to synthesize a new family of room temperature ionic liquids, offering potential in mitigating waste from the polyamide industry through useful transformations. These azepanium salts exhibit wide electrochemical windows, promising as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Enantioselective Synthesis

In the realm of drug discovery, azepane derivatives have been highlighted for enantioselective synthesis. A method for the enantioselective α-C–H coupling of amines, including azepanes, was developed, offering a significant advancement in the synthesis of bioactive compounds with high enantioselectivity and exclusive regioselectivity (Jain et al., 2016).

Glycosidase Inhibitors

Azepane derivatives have been synthesized from d-(+)-glucurono-γ-lactone, showcasing potential as glycosidase inhibitors. This represents an efficient pathway towards the development of new therapeutic agents (Kalamkar et al., 2010).

Green Electrolytes for Supercapacitors

Research has also explored azepanium-based ionic liquids as green electrolytes for high-voltage supercapacitors. These studies demonstrate the potential of azepane derivatives in enhancing the performance and safety of energy storage devices (Pohlmann et al., 2015).

Pharmaceutical Significance

Azepane-based motifs have shown a variety of pharmacological properties, making them valuable in drug discovery for treating numerous diseases. Over 20 azepane-based drugs have been approved by the FDA, underscoring their importance in therapeutic applications (Zha et al., 2019).

Safety And Hazards

properties

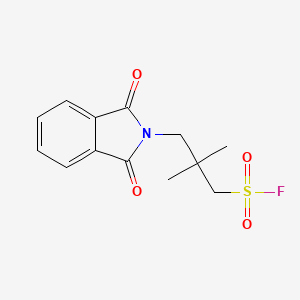

IUPAC Name |

1-(6-methylpyrazin-2-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFKIRZWCYKROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyrazin-2-yl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)

![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)